molecular formula C16H16N2O2 B4721432 3-{[(4-methylphenyl)acetyl]amino}benzamide

3-{[(4-methylphenyl)acetyl]amino}benzamide

Cat. No. B4721432
M. Wt: 268.31 g/mol
InChI Key: HCTPWRXLUJFHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-methylphenyl)acetyl]amino}benzamide, also known as MPA, is a synthetic compound that belongs to the class of N-acylphenylalanines. It is a small molecule that has been extensively studied for its potential use in various scientific and medical applications.

Mechanism of Action

The mechanism of action of 3-{[(4-methylphenyl)acetyl]amino}benzamide is not fully understood, but it is believed to act on various signaling pathways involved in cell growth, metabolism, and pain sensation. 3-{[(4-methylphenyl)acetyl]amino}benzamide has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and proliferation. Additionally, 3-{[(4-methylphenyl)acetyl]amino}benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and appetite regulation. 3-{[(4-methylphenyl)acetyl]amino}benzamide has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
3-{[(4-methylphenyl)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, 3-{[(4-methylphenyl)acetyl]amino}benzamide has been shown to increase energy expenditure and decrease food intake in animal models, which may make it a potential treatment for obesity and metabolic disorders. 3-{[(4-methylphenyl)acetyl]amino}benzamide has also been shown to reduce pain sensitivity in animal models, which may make it a potential treatment for neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(4-methylphenyl)acetyl]amino}benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-{[(4-methylphenyl)acetyl]amino}benzamide has been extensively studied and its mechanism of action is well understood, which makes it a reliable tool for studying various signaling pathways. However, one limitation of using 3-{[(4-methylphenyl)acetyl]amino}benzamide in lab experiments is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses. Therefore, caution should be taken when using 3-{[(4-methylphenyl)acetyl]amino}benzamide in lab experiments and appropriate safety measures should be implemented.

Future Directions

There are several future directions for research on 3-{[(4-methylphenyl)acetyl]amino}benzamide. One direction is to further investigate its potential use in treating breast cancer, obesity, and neuropathic pain in human clinical trials. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, future studies should investigate the potential toxic effects of 3-{[(4-methylphenyl)acetyl]amino}benzamide and identify ways to mitigate its toxicity while maintaining its efficacy.

Scientific Research Applications

3-{[(4-methylphenyl)acetyl]amino}benzamide has been extensively studied for its potential use in various scientific and medical applications. It has been shown to have anticancer properties, specifically in inhibiting the growth of breast cancer cells. 3-{[(4-methylphenyl)acetyl]amino}benzamide has also been studied for its potential use in treating obesity and metabolic disorders, as it has been shown to increase energy expenditure and decrease food intake in animal models. Additionally, 3-{[(4-methylphenyl)acetyl]amino}benzamide has been studied for its potential use in treating neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.

properties

IUPAC Name

3-[[2-(4-methylphenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-5-7-12(8-6-11)9-15(19)18-14-4-2-3-13(10-14)16(17)20/h2-8,10H,9H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTPWRXLUJFHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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